molecular formula C19H20N4O4S B2416343 N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide CAS No. 1226445-47-1

N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide

Cat. No.: B2416343
CAS No.: 1226445-47-1
M. Wt: 400.45
InChI Key: BHNZAKYZNDPMNK-UHFFFAOYSA-N
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Description

“N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide” is a complex organic compound . It has been studied in the context of its interaction with Human Carbonic Anhydrase II .


Molecular Structure Analysis

The compound has been studied in complex with Human Carbonic Anhydrase II . The structure was determined using X-ray diffraction with a resolution of 1.43 Å .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C23H25N5O4S and a molecular weight of 400.45.

Scientific Research Applications

Metabolism and Disposition in Humans

N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide and its derivatives have been studied for their metabolism and disposition in humans. A study on a similar compound, focusing on γ-Aminobutyric Acid Type A Receptor Partial Agonist, revealed insights into its metabolism, indicating that it is well-tolerated and undergoes both renal and metabolic clearance, with biotransformation primarily through oxidative deamination (Shaffer et al., 2008).

Modulation of CB1 Receptor

Research on indole-2-carboxamides, structurally similar to the compound , has highlighted their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). Key structural requirements for effective allosteric modulation were identified, which influence binding affinity and cooperativity (Khurana et al., 2014).

Potential as a PET Tracer for Cancer Tyrosine Kinase Imaging

Another derivative of this compound, with relevance to positron emission tomography (PET) for cancer tyrosine kinase imaging, was synthesized and studied. This research underscores the potential of such derivatives in medical imaging, particularly in cancer detection and monitoring (Wang et al., 2005).

Anticholinesterase Activity

Certain derivatives of this compound have demonstrated significant anticholinesterase activity. This suggests potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are used (Ghanei-Nasab et al., 2016).

Reactivity Analysis for Anticancer Activity

A study conducted a detailed reactivity analysis of a derivative, specifically focusing on its potential anticancer activity. This research included docking and molecular dynamics simulations to predict bioactivity, showcasing the compound's relevance in cancer treatment (Al-Otaibi et al., 2022).

Fluorescence Chemosensor Applications

A study highlighted the use of a chemosensor based on a derivative of this compound, emphasizing its high selectivity and sensitivity. The chemosensor exhibited an “on-off-on” fluorescence response, indicating potential applications in analytical chemistry and environmental monitoring (Meng et al., 2018).

Future Directions

The future directions of research on this compound are not explicitly mentioned in the available resources. Given its interaction with Human Carbonic Anhydrase II , it may be of interest in the study of this enzyme and related biological processes.

Properties

IUPAC Name

N-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c20-28(26,27)14-7-5-13(6-8-14)9-10-21-18(24)12-23-19(25)16-11-22-17-4-2-1-3-15(16)17/h1-8,11,22H,9-10,12H2,(H,21,24)(H,23,25)(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNZAKYZNDPMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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